molecular formula C8H16O B12532377 3,5-Dimethylhex-3-en-2-ol CAS No. 676532-41-5

3,5-Dimethylhex-3-en-2-ol

Katalognummer: B12532377
CAS-Nummer: 676532-41-5
Molekulargewicht: 128.21 g/mol
InChI-Schlüssel: HROYYSHPCWDUJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylhex-3-en-2-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is known for its unique structure, which includes two methyl groups attached to the hexene chain, making it a branched alcohol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylhex-3-en-2-ol can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylhex-3-en-2-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The process is carried out under high pressure and temperature to achieve efficient conversion and high yield.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethylhex-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,5-dimethylhex-3-en-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of this compound can lead to the formation of 3,5-dimethylhexane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 3,5-Dimethylhex-3-en-2-one.

    Reduction: 3,5-Dimethylhexane.

    Substitution: 3,5-Dimethylhex-3-en-2-chloride or 3,5-Dimethylhex-3-en-2-bromide.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethylhex-3-en-2-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dimethylhex-3-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethylhex-3-en-2-one: The ketone analog of 3,5-Dimethylhex-3-en-2-ol, which can be synthesized through oxidation.

    3,5-Dimethylhexane: The fully reduced form of the compound.

    3,5-Dimethylhex-3-en-2-chloride: A halogenated derivative obtained through substitution reactions.

Uniqueness

This compound is unique due to its branched structure and the presence of both a double bond and a hydroxyl group. This combination of features makes it a versatile compound in organic synthesis and research, offering multiple reactive sites for chemical modifications.

Eigenschaften

CAS-Nummer

676532-41-5

Molekularformel

C8H16O

Molekulargewicht

128.21 g/mol

IUPAC-Name

3,5-dimethylhex-3-en-2-ol

InChI

InChI=1S/C8H16O/c1-6(2)5-7(3)8(4)9/h5-6,8-9H,1-4H3

InChI-Schlüssel

HROYYSHPCWDUJQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C=C(C)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.